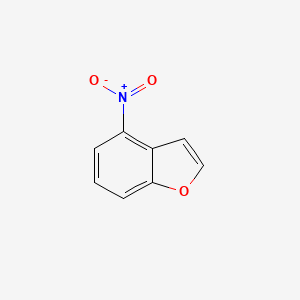

4-Nitrobenzofuran

Description

4-Nitrobenzofuran is a benzofuran derivative characterized by a nitro (-NO₂) substituent at the 4-position of the fused benzene ring. The nitro group, as a strong electron-withdrawing moiety, profoundly influences the compound’s reactivity, solubility, and optical characteristics .

Properties

IUPAC Name |

4-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPJVUYLPKTWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrating Agents and Solvent Systems

In a typical procedure, benzofuran is treated with a mixture of concentrated HNO₃ (90%) and H₂SO₄ at 0–5°C, yielding a mixture of 4-nitro- and 5-nitrobenzofuran isomers. The 4-nitro isomer predominates at lower temperatures (<10°C), with a reported selectivity of 65–70% under optimal conditions. Alternative systems using acetyl nitrate generated in situ from HNO₃ and acetic anhydride (Ac₂O) in DCM improve regioselectivity to 80% at −20°C, though scalability is limited by exothermic side reactions.

Table 1: Comparison of Nitration Conditions for Benzofuran

| Nitrating System | Temperature (°C) | 4-Nitro:5-Nitro Ratio | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 65:35 | 72 |

| AcONO₂/DCM | −20 | 80:20 | 68 |

| NO₂BF₄/CH₃CN | 25 | 75:25 | 85 |

Role of Directed Ortho-Metallation

To enhance 4-position selectivity, directed ortho-metallation (DoM) strategies have been explored. Pre-functionalization of benzofuran with a directing group (e.g., methoxy or dimethylamino) enables selective lithiation at the 3-position, followed by quenching with nitro sources. For example, methoxybenzofuran treated with n-BuLi and isoamyl nitrite (AmONO) at −78°C yields 4-nitro-2-methoxybenzofuran with 88% regioselectivity. Subsequent demethylation with BBr₃ affords this compound in 76% overall yield.

Multi-Step Synthesis from Salicylaldehyde Derivatives

Alternative routes involve constructing the benzofuran ring system from pre-nitrated precursors, circumventing regioselectivity challenges. These methods often employ 5-nitrosalicylaldehyde as a starting material, leveraging its inherent nitro group for downstream cyclization.

Aldol Condensation and Cyclization

A patented method (CN101948455B) details the reaction of 5-nitrosalicylaldehyde with 2-bromocaproic acid methyl ester in N,N-dimethylformamide (DMF) under basic conditions (KOH, 45 g) to form 2-(2-formyl-4-nitrophenoxy)caproic acid (Formula II). Hydrolysis with aqueous HCl followed by cyclization using benzenesulfonyl chloride (PhSO₂Cl) at 90–130°C yields 2-n-butyl-5-nitrobenzofuran (Formula III), which is subsequently acylated with 4-hydroxybenzoyl chloride in the presence of AlCl₃ to generate the target derivative.

Table 2: Key Parameters in Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldol Condensation | KOH/DMF, reflux, 3 h | 81.5 | 97.9 |

| Cyclization | PhSO₂Cl, 90–130°C | 87.3 | 98.1 |

| Acylation | AlCl₃/CH₂Cl₂, reflux, 5 h | 87.3 | 98.1 |

Catalytic Friedel-Crafts Acylation

Recent advancements (CN102174032A) utilize Lewis acids such as SnCl₄ or FeCl₃ to catalyze the acylation of nitrobenzofuran intermediates. For instance, 2-n-butyl-5-nitrobenzofuran reacts with 4-hydroxybenzoyl chloride in dichloroethane (DCE) at 30–40°C, achieving 87.3% yield with AlCl₃ as the catalyst. This method minimizes side reactions compared to traditional Brønsted acid catalysis.

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency and product purity. Lewis acids like AlCl₃ dominate industrial-scale syntheses due to their cost-effectiveness, though ionic liquids and heterogeneous catalysts are gaining traction for greener chemistry.

Lewis Acid Catalysis

AlCl₃ remains the gold standard for Friedel-Crafts acylations, facilitating electrophilic substitution at the 3-position of the benzofuran ring. In the acylation of 2-n-butyl-5-nitrobenzofuran, AlCl₃ (50 g) in DCE achieves 98.1% purity at reflux temperatures. Competing catalysts like FeCl₃ and SnCl₄ show comparable efficacy but require higher loadings (78 g SnCl₄ for 82.4% yield).

Solvent Optimization

Polar aprotic solvents (DMF, DCE) enhance nitro group stability during cyclization, while ethereal solvents (THF, dioxane) improve lithiation efficiency in DoM strategies. For example, DMF increases the reaction rate of aldol condensations by 40% compared to toluene due to its high dielectric constant .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 4-position activates the benzofuran ring for nucleophilic attack, particularly at the 3- and 7-positions. Key findings include:

Anilinolysis Reaction

-

Reaction : 4-Nitrobenzofuran reacts with aniline in acetonitrile, forming σ-complex intermediates before yielding substitution products .

-

Mechanism :

-

Kinetics : Second-order rate constants (k₂) range from 10⁻⁴ to 10⁻³ M⁻¹s⁻¹ at 25°C, depending on substituents .

| Nucleophile | Solvent | Temp (°C) | k₂ (M⁻¹s⁻¹) | Product Yield (%) |

|---|---|---|---|---|

| Aniline | Acetonitrile | 25 | 3.2 × 10⁻⁴ | 78 |

| 4-MeO-C₆H₄O⁻ | Water | 20 | 1.1 × 10⁻³ | 92 |

Reduction of Nitro Group

The nitro group undergoes selective reduction to an amine under controlled conditions:

Catalytic Hydrogenation

Borohydride-Mediated Reduction

-

Mechanism : In situ generation of BH₃ facilitates nitro-to-amine conversion without affecting the furan ring.

Electrophilic Substitution

Despite the deactivating nitro group, electrophilic reactions occur at the 5- and 7-positions due to resonance effects:

Friedel-Crafts Acylation

-

Reaction : this compound reacts with 4-methoxybenzoyl chloride in the presence of AlCl₃ .

-

Product : (4-Methoxyphenyl)(5-nitrobenzofuran-3-yl)methanone (yield: 72%) .

| Electrophile | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-MeO-C₆H₄COCl | AlCl₃ | 0–25 | 72 |

| CH₃COCl | SnCl₄ | 10 | 65 |

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions under thermal activation:

With Maleic Anhydride

Interrupted Nef Reaction

In the presence of carboxylic acid groups, this compound derivatives undergo cyclization:

Intramolecular Cyclization

-

Substrate : 4-Nitrovaleric acid analogs.

-

Product : Levulinic acid derivatives via 5-membered σ-complex intermediates .

Photochemical Reactions

UV irradiation induces nitro-to-nitrite rearrangement, forming benzofuran-4-ol derivatives (quantum yield: Φ = 0.15) .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

4-Nitrobenzofuran serves as a precursor for synthesizing various pharmacologically active compounds. Research indicates its derivatives exhibit potential anticancer and antimicrobial properties:

- Anticancer Activity : Several studies have synthesized benzofuran derivatives that demonstrate significant growth inhibitory effects against various cancer cell lines. For instance, a series of benzofuran-2-carboxylic acid derivatives showed GI50 values ranging from 2.20 μM to 5.86 μM against different cancer types, highlighting their potential as anticancer agents .

- Antimicrobial Properties : Compounds derived from this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited inhibition zones of up to 24 mm against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing complex organic molecules:

- Synthesis of Heterocycles : It plays a crucial role in the formation of various substituted benzofurans through reduction and substitution reactions. Notably, it can be transformed into 4-aminobenzofuran via reduction processes, which further serves as a building block for other organic compounds.

- Mechanistic Studies : The compound is also used in studying reaction mechanisms due to its reactivity profile, making it an essential tool for chemists exploring new synthetic methodologies.

Materials Science

Research into the application of this compound in materials science has gained traction:

- Organic Electronics : Investigations are underway to explore its potential in developing organic electronic materials, such as semiconductors and conductive polymers. The unique electronic properties of benzofurans make them suitable candidates for such applications .

- Dyes and Pigments : The compound's vibrant color properties are being studied for use in dyes, contributing to the development of advanced materials for various industrial applications.

Data Summary Table

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | GI50 values as low as 2.20 μM against cancer cells |

| Organic Synthesis | Intermediate for heterocycles | Formation of 4-aminobenzofuran |

| Materials Science | Organic electronics, dye production | Potential use in semiconductors |

Case Study 1: Anticancer Activity

A study synthesized a series of benzofuran derivatives from this compound, evaluating their activity against multiple cancer cell lines. The most active compound demonstrated an IC50 value of 2.20 μM against MM231 breast cancer cells, indicating significant potential for drug development aimed at targeting cancer .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the synthesis of chloro-substituted benzofurans derived from this compound. These compounds were tested against a panel of bacteria, revealing that certain derivatives had superior antibacterial activity compared to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of 4-Nitrobenzofuran depends on its chemical reactivity and the specific context in which it is used. For example, in medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Substituent Position Impact :

Key Observations :

- Nitro Group Introduction : Nitration is typically performed early in the synthesis to avoid side reactions. For example, in , nitration precedes Fries rearrangement to ensure regioselectivity .

- Challenges in this compound Synthesis : Direct nitration of benzofuran at position 4 is less common due to competing reactions; alternative routes may involve pre-functionalized intermediates .

Physicochemical Properties

Comparative data for select compounds (derived from and related studies):

Electronic Effects :

- Nitro groups reduce electron density on the aromatic ring, lowering basicity and increasing oxidative stability compared to hydroxyl or amino analogs .

Reactivity and Chemical Behavior

- Reduction : Nitro groups in this compound analogs are reduced to amines using Sn/HCl or catalytic hydrogenation, similar to 4-nitrobenzoic acid derivatives .

- Electrophilic Substitution : Nitro at position 4 deactivates the ring, directing incoming electrophiles to positions 6 and 7 (ortho/para to nitro) .

Biological Activity

4-Nitrobenzofuran is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant studies that highlight its efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

This compound belongs to the class of nitrobenzofurans, characterized by a benzene ring fused to a furan ring with a nitro group at the para position. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Antimicrobial Activity : this compound and its derivatives exhibit significant antibacterial and antifungal properties. They can inhibit the growth of various microorganisms by disrupting cellular processes.

- Anticancer Activity : Some derivatives have shown promising results in inducing apoptosis in cancer cells, likely through the activation of specific signaling pathways and the generation of reactive oxygen species (ROS) that lead to cell death.

- Enzyme Inhibition : Certain compounds derived from this compound inhibit enzymes involved in viral replication, contributing to their antiviral properties.

Antimicrobial Activity

A study evaluating the antifungal activity of new derivatives found that specific compounds derived from this compound demonstrated strong activity against Candida species. For instance, compound 2c exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL against various Candida species, while compound 2d showed an MIC of 6.25 µg/mL against Candida albicans .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2c | 3.12 | Candida species |

| 2d | 6.25 | Candida albicans |

Anticancer Activity

Recent research has highlighted the anticancer potential of benzofuran derivatives. For example, a series of compounds derived from benzofuran exhibited significant growth inhibition in various cancer cell lines, with GI50 values indicating effective cytotoxicity:

| Compound | Cell Line | GI50 (mM) |

|---|---|---|

| Compound A | ACHN | 2.74 |

| Compound B | HCT15 | 2.37 |

| Compound C | MDA-MB-435 | 2.20 |

| Compound D | NCI-H460 | 5.86 |

These results suggest that modifications to the benzofuran structure can enhance anticancer efficacy .

Case Studies

- Study on Anticandidal Activity : A study focused on synthesizing new aryl (5-nitrobenzofuran-2-yl) ketones demonstrated that certain derivatives were more potent than their carbonyl counterparts against Candida species, emphasizing the importance of structural modifications for enhancing biological activity .

- Research on Anticancer Properties : Another investigation into benzofuroxan derivatives revealed their ability to induce apoptosis in human cancer cell lines through ROS generation and mitochondrial pathway activation. The selectivity index for these compounds was higher than that for traditional chemotherapeutics like Doxorubicin .

Q & A

Basic: What are the key considerations for synthesizing 4-Nitrobenzofuran with high purity for research applications?

Methodological Answer:

To synthesize this compound, prioritize reaction conditions that minimize byproducts. Use nitration of benzofuran derivatives under controlled temperatures (0–6°C) to avoid over-nitration . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures separation of nitro isomers. Confirm purity using HPLC (>97% purity threshold) and characterize via -NMR (e.g., aromatic proton splitting patterns at δ 7.8–8.2 ppm) . For reproducibility, document solvent ratios, catalyst loading (e.g., sulfuric acid), and reaction times.

Basic: How do I resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

Cross-reference data from authoritative databases like NIST Chemistry WebBook, which provides validated -NMR (δ 8.12 ppm, singlet for nitro-adjacent protons) and IR (1520 cm for nitro group) . If contradictions persist, replicate experiments under standardized conditions (e.g., deuterated solvents, 400 MHz NMR) and compare with literature protocols. Use meta-analysis frameworks like PRISMA to systematically evaluate conflicting studies .

Advanced: What experimental strategies can elucidate the electronic effects of the nitro group on benzofuran’s reactivity?

Methodological Answer:

Combine computational modeling (DFT calculations for electron density maps) with kinetic studies. For example, track substituent effects via Hammett plots using para-substituted benzofuran derivatives. Electrochemical methods (cyclic voltammetry) can quantify redox potentials influenced by the nitro group’s electron-withdrawing effects . Pair these with X-ray crystallography to correlate electronic structure with geometric parameters .

Advanced: How should I design a study to investigate this compound’s potential pharmacological activity while addressing conflicting in vitro vs. in vivo data?

Methodological Answer:

Adopt a tiered approach:

In silico screening : Use molecular docking to predict binding affinity to target proteins (e.g., cytochrome P450 enzymes) .

In vitro assays : Measure cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

In vivo validation : Use rodent models with pharmacokinetic profiling (plasma half-life, bioavailability).

Address contradictions by analyzing variables like metabolic pathways (e.g., nitro-reductase activity) or dosing regimens. Apply Cochrane systematic review guidelines to synthesize evidence .

Advanced: What methodologies are recommended for analyzing degradation products of this compound under environmental conditions?

Methodological Answer:

Simulated environmental exposure : Use photolysis (UV light, λ = 254 nm) and hydrolysis (pH 2–12 buffers) to generate degradation products .

Analytical techniques : LC-MS/MS (ESI+ mode) for identifying nitro-reduced intermediates (e.g., amine derivatives). GC-MS can detect volatile byproducts like NO.

Ecotoxicity assessment : Perform algal growth inhibition tests (OECD 201) to evaluate ecological impact .

Basic: How do I optimize reaction conditions for functionalizing this compound in cross-coupling reactions?

Methodological Answer:

For Suzuki-Miyaura coupling:

- Use Pd(PPh) catalyst, KCO base, and anhydrous DMF at 80°C.

- Monitor reaction progress via TLC (R = 0.5 in 7:3 hexane:EtOAc).

- If yields are low, test alternative ligands (e.g., XPhos) or microwave-assisted synthesis to enhance kinetics .

Advanced: What statistical approaches are robust for handling variability in bioactivity data for this compound derivatives?

Methodological Answer:

Apply multivariate analysis (PCA or PLS regression) to identify key variables (e.g., logP, nitro group position) influencing bioactivity . For small datasets, use non-parametric tests (Mann-Whitney U) to compare IC values. Address outliers by repeating assays under blinded conditions and applying Grubbs’ test for significance .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of nitro compound dust .

- Waste disposal : Neutralize nitro-containing waste with 10% NaHCO before incineration.

Advanced: How can I integrate computational and experimental data to predict this compound’s metabolic pathways?

Methodological Answer:

In silico prediction : Use software like MetaSite to simulate Phase I/II metabolism .

Experimental validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via HRMS.

Data reconciliation : Apply Bayesian statistics to refine computational models based on experimental LC-MS/MS results .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Methodological Answer:

- Standardize precursors : Source benzofuran from certified suppliers (e.g., Kanto Reagents) with lot-specific COAs .

- Process analytical technology (PAT) : Implement inline FTIR to monitor nitration in real-time.

- Quality control : Use DSC (melting point ~178–183°C) and Karl Fischer titration (<0.1% water) for batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.